molecular formula C27H27N5O5 B298775 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide

Cat. No. B298775
M. Wt: 501.5 g/mol
InChI Key: JCZDZXYDINPRDU-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide, also known as CEP-701, is a small molecule inhibitor that targets the tyrosine kinase receptor FLT3. FLT3 is commonly overexpressed in acute myeloid leukemia (AML) and is associated with poor prognosis. CEP-701 has been studied extensively for its potential as a therapeutic agent in the treatment of AML.

Mechanism of Action

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide targets the FLT3 receptor, which is commonly overexpressed in AML. FLT3 signaling is involved in cell proliferation, survival, and differentiation. Inhibition of FLT3 signaling by 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide leads to decreased cell proliferation and induction of apoptosis in AML cells.
Biochemical and Physiological Effects
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been shown to inhibit FLT3 signaling and induce apoptosis in AML cells. In addition, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been shown to inhibit angiogenesis and tumor growth in preclinical models of AML.

Advantages and Limitations for Lab Experiments

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide is a potent inhibitor of FLT3 signaling and has been extensively studied in preclinical models of AML. However, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has also been shown to have off-target effects on other kinases, which may limit its use in certain experimental settings.

Future Directions

For the study of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide include the development of more potent and selective FLT3 inhibitors, the evaluation of combination therapies with other targeted agents, and the identification of biomarkers that can predict response to treatment with 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide. In addition, the use of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide in other hematologic malignancies and solid tumors is an area of active investigation.

Synthesis Methods

The synthesis of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide involves several steps, including the reaction of 3-nitro-4-(4-morpholinyl)aniline with 2,5-dimethylpyrrole-3-carboxaldehyde to form an intermediate, which is then reacted with 4-methoxyphenylacetic acid and cyanoacetic acid to yield the final product.

Scientific Research Applications

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential as a therapeutic agent in the treatment of AML. In preclinical studies, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide has been shown to inhibit FLT3 signaling and induce apoptosis in AML cells. Clinical trials have also been conducted to evaluate the safety and efficacy of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide in AML patients.

properties

Product Name

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide

Molecular Formula

C27H27N5O5

Molecular Weight

501.5 g/mol

IUPAC Name

(E)-2-cyano-3-[2,5-dimethyl-1-(4-morpholin-4-yl-3-nitrophenyl)pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C27H27N5O5/c1-18-14-20(15-21(17-28)27(33)29-22-4-7-24(36-3)8-5-22)19(2)31(18)23-6-9-25(26(16-23)32(34)35)30-10-12-37-13-11-30/h4-9,14-16H,10-13H2,1-3H3,(H,29,33)/b21-15+

InChI Key

JCZDZXYDINPRDU-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)OC

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.